1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone

ROMK Kir1.1 potassium channel inhibitor

1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone (CAS 2034551-59-0) is a well-characterized ROMK (Kir1.1) inhibitor (IC50 49 nM) from the Merck US9073882 patent series. Its distinct fluoromethyl-azetidine scaffold, quantified hERG/ROMK selectivity window (3.5-fold), and consistent sub-50 nM potency across electrophysiology, 86Rb+ efflux, and thallium flux assays make it an ideal reference standard for ROMK channel assay validation and HTS positive control. Suitable for bridging in vitro human target engagement with rodent tissue studies (rat ROMK IC50 = 55 nM). Ideal for SAR benchmarking and cardiac safety panel calibration.

Molecular Formula C11H12FNO2S
Molecular Weight 241.28
CAS No. 2034551-59-0
Cat. No. B2409277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone
CAS2034551-59-0
Molecular FormulaC11H12FNO2S
Molecular Weight241.28
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)C(=O)N2CC(C2)CF
InChIInChI=1S/C11H12FNO2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-8(4-12)6-13/h2-3,8H,4-6H2,1H3
InChIKeyRYQBCILWTGBGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2034551-59-0: An Azetidine-Based ROMK Inhibitor from the Merck US9073882 Patent Series


1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone (CAS 2034551-59-0) is a synthetic small-molecule inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1), first disclosed as Compound 38 in Merck Sharp & Dohme's US9073882 patent [1]. Characterized by a fluoromethyl-substituted azetidine ring linked via a carbonyl bridge to a 2-acetylthiophene moiety, this compound possesses a molecular weight of 241.28 Da and a predicted LogP of 0.39 [2]. It belongs to the class of inwardly rectifying potassium channel inhibitors investigated as novel mechanism diuretics with potential applications in hypertension and heart failure [1][3].

Why ROMK Inhibitor Selection Cannot Rely on Structural Analogy and Requires Head-to-Head Activity Comparison for 2034551-59-0


ROMK inhibitors span multiple chemotypes including 3-sulfamoylbenzamides, spirocyclic sulfones, piperazine derivatives, and azetidine-based scaffolds [1]. Even within the same patent family (US9073882), ROMK IC50 values vary by over 100-fold among closely related analogs (e.g., Compound 95 exhibits an IC50 of 300 nM vs. Compound 38 at 49 nM), while hERG counter-screen liabilities can differ independently [2][3]. The 3-fluoromethylazetidine motif present in 2034551-59-0 is structurally distinct from the piperazine and spirocyclic cores dominating other ROMK inhibitor series, making potency or selectivity extrapolations from non-azetidine comparators unreliable for procurement decisions [1].

Quantitative Differentiation Evidence: 2034551-59-0 vs. Established ROMK Inhibitor Comparators


ROMK1 Inhibition Potency: 2034551-59-0 Achieves Sub-50 nM IC50 Across Multiple Orthogonal Assay Platforms

Compound 2034551-59-0 (CHEMBL2146873, US9073882 Compound 38) exhibits a ROMK1 IC50 of 49 nM in the 86Rb+ efflux assay using CHO cells co-expressing DHFR, and 30 nM in the more physiologically stringent electrophysiology assay [1]. This places its potency between the earlier probe VU590 (IC50 290 nM) and the highly optimized clinical candidate BMS-986308 (IC50 24 nM), and approximately two-fold more potent than VU591 (IC50 240 nM) [2][3].

ROMK Kir1.1 potassium channel inhibitor diuretic screening cardiovascular drug discovery

hERG Selectivity Window: 2034551-59-0 Demonstrates a Quantifiable hERG/ROMK Potency Ratio Useful for Cardiac Safety Triage

Compound 2034551-59-0 exhibits a hERG IC50 of 170 nM as measured by displacement of [35S]MK-499 from human ERG expressed in HEK293 cells, yielding a hERG/ROMK selectivity ratio of approximately 3.5-fold (170/49) [1]. For reference, ROMK-IN-32 has a hERG IC50 of 22,000 nM, giving a ratio of approximately 630-fold, while BMS-986308 is described as displaying 'greater selectivity for ROMK over hERG' with no specific numeric ratio publicly disclosed [2]. This relatively narrow window for 2034551-59-0 indicates it serves primarily as an in vitro tool compound or early lead scaffold rather than a development candidate, and procurement for cardiac safety studies must account for this constraint.

hERG liability cardiac safety selectivity index ROMK inhibitor profiling drug-induced QT prolongation

Cross-Species ROMK Inhibition: 2034551-59-0 Shows Comparable Potency on Human and Rat ROMK, Enabling Preclinical-to-Clinical Translation Studies

Compound 2034551-59-0 inhibits rat ROMK with an IC50 of 55 nM (thallium flux assay in HEK293 cells), which is comparable to its human ROMK IC50 of 49 nM (86Rb+ efflux) and 49 nM (thallium flux), indicating conserved potency across species [1]. This contrasts with certain 3-sulfamoylbenzamide ROMK inhibitors that were reported to exhibit marked selectivity for human over rat ROMK and were sensitive to the N171D pore mutation, complicating rodent efficacy studies [2].

species selectivity preclinical model translation rat ROMK human ROMK cross-species pharmacology

Structural Differentiation: Low Molecular Weight and Fluorinated Azetidine Scaffold Distinguish 2034551-59-0 from Piperazine- and Spirocyclic-Based ROMK Inhibitors

At 241.28 Da, compound 2034551-59-0 is the smallest ROMK inhibitor with publicly disclosed potency data, substantially lower in molecular weight than MK-7145 (466.53 Da), ROMK-IN-32 (molecular weight not publicly specified but structurally more complex), and the spirocyclic ROMK inhibitors described by Merck [1][2]. Its predicted LogP of 0.39 and zero Rule-of-5 violations [1] suggest favorable solubility and permeability profiles relative to larger, more lipophilic ROMK inhibitors. The 3-fluoromethylazetidine motif provides conformational rigidity distinct from the flexible piperazine linkers found in earlier ROMK inhibitors like VU590 and MK-7145, potentially reducing entropic penalties upon target binding [3].

azetidine scaffold fluoromethyl group molecular weight optimization Lipinski rule of five central nervous system penetration

Intra-Patent Benchmarking: 2034551-59-0 (Compound 38) vs. Compound 95 in the Same US9073882 Series Reveals 6.1-Fold Potency Differential

Within the same Merck patent (US9073882), Compound 95 (CHEMBL2146871) exhibits a ROMK1 IC50 of 300 nM in the identical 86Rb+ efflux assay (CHO-DHFR cells, TopCount, 35 min), representing a 6.1-fold lower potency than Compound 38 (49 nM) [1][2]. This intra-series comparison directly isolates the contribution of the azetidine-based scaffold (Compound 38) versus alternative structural frameworks within the same intellectual property space, providing a cleaner comparator than cross-chemotype or cross-organization benchmarks.

structure-activity relationship intra-series comparison azetidine vs. piperazine ROMK inhibitor optimization lead selection

Recommended Application Scenarios for 1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone (CAS 2034551-59-0) Based on Differentiated Evidence


In Vitro ROMK Assay Validation and High-Throughput Screening (HTS) Positive Control

With a consistently sub-50 nM ROMK1 IC50 across electrophysiology, 86Rb+ efflux, and thallium flux assays, 2034551-59-0 is well-suited as a reference inhibitor for ROMK channel assay validation and as a positive control for HTS campaigns [1]. Its cross-species potency (rat ROMK IC50 = 55 nM) further supports its use in bridging in vitro human target engagement data with rodent tissue preparations [2]. Researchers establishing ROMK screening cascades can rely on its reproducible activity to set assay acceptance criteria and Z'-factor benchmarks.

Medicinal Chemistry Starting Point for Azetidine-Based ROMK Inhibitor Lead Optimization

The low molecular weight (241.28 Da), favorable LogP (0.39), and zero Rule-of-5 violations make 2034551-59-0 an attractive minimal pharmacophore for structure-based lead optimization [1]. Its 6.1-fold potency advantage over structurally distinct Compound 95 within the same patent portfolio, combined with a quantified hERG/ROMK selectivity window of 3.5-fold, provides a clear medicinal chemistry objective: maintain ROMK potency while improving the hERG selectivity ratio toward the 630-fold benchmark set by ROMK-IN-32 [2][3].

Cardiac Safety Pharmacology: hERG Counter-Screen Benchmarking Compound

Because 2034551-59-0 has a precisely quantified hERG IC50 of 170 nM ([35S]MK-499 displacement) [1], it can serve as a mid-range hERG liability reference compound in cardiac safety panels. When screening new ROMK inhibitors, comparing their hERG/ROMK selectivity ratio against the 3.5-fold baseline of 2034551-59-0 and the 630-fold benchmark of ROMK-IN-32 provides a quantitative framework for compound prioritization and risk assessment [2].

Patent and Intellectual Property Landscape Analysis Tool

As a specifically exemplified compound (Compound 38) in the foundational Merck US9073882 patent covering ROMK inhibitors for cardiovascular indications, 2034551-59-0 serves as a key reference for freedom-to-operate analyses and patent landscape mapping [1]. Its distinct azetidine-thiophene scaffold and fluoromethyl substituent represent a specific chemical space claim that may inform the design of novel ROMK inhibitors with sufficient structural novelty to establish independent intellectual property.

Quote Request

Request a Quote for 1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.